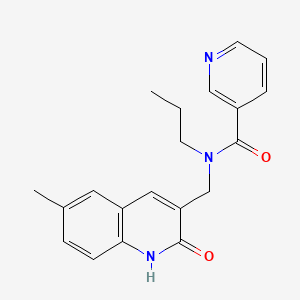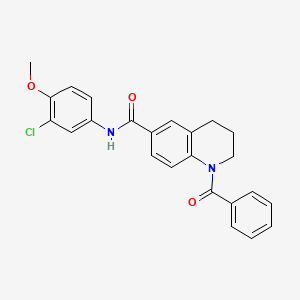
1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ or CTQAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydroquinolines, which are known to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide may exert its biological activities by inhibiting certain enzymes or signaling pathways that are involved in cell growth and proliferation. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and physiological effects:
1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its broad spectrum of biological activities. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. Another advantage of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar biological activities. However, one of the limitations of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the elucidation of its mechanism of action, which may lead to the development of more potent and selective analogs. Another area of research is the evaluation of its pharmacokinetic properties, which may facilitate its translation into clinical use. Additionally, the potential applications of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of more efficient synthesis methods for 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide may facilitate its use in large-scale studies.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the condensation of 3-chloro-4-methylbenzaldehyde with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of benzoyl chloride and triethylamine. The resulting product is then purified by column chromatography to obtain 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-30-22-12-10-19(15-20(22)25)26-23(28)18-9-11-21-17(14-18)8-5-13-27(21)24(29)16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJXMWQIIYCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

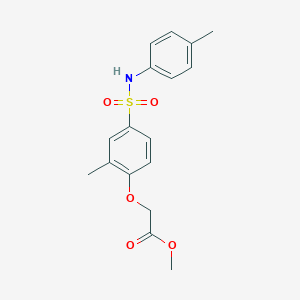

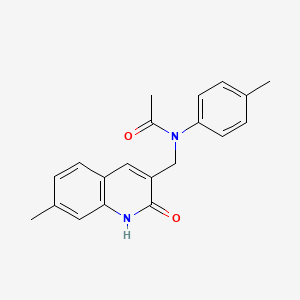
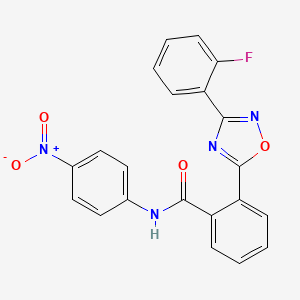
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
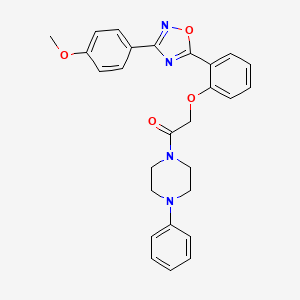
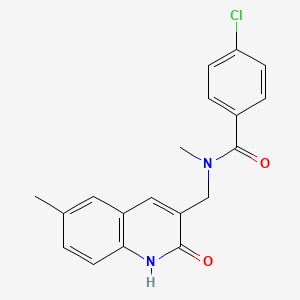
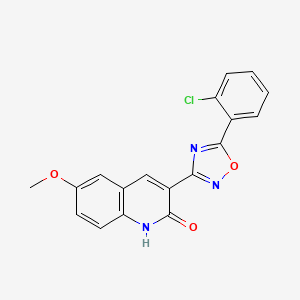
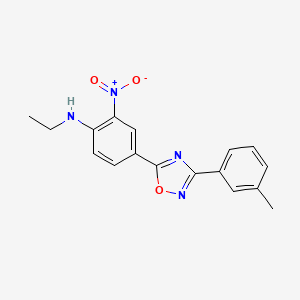

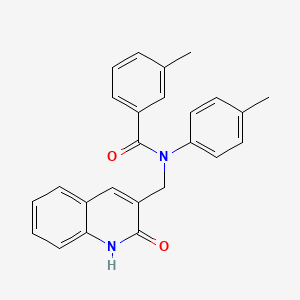
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
